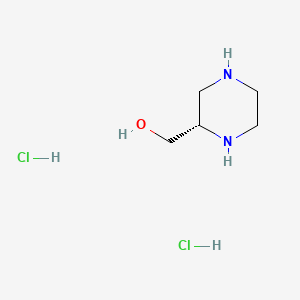

(S)-Piperazin-2-ylmethanol dihydrochloride

Übersicht

Beschreibung

(S)-Piperazin-2-ylmethanol dihydrochloride is a chiral piperazine derivative characterized by a hydroxymethyl group (-CH2OH) attached to the second carbon of the piperazine ring. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous media and stability for pharmaceutical applications. Piperazine derivatives are widely utilized as intermediates in drug synthesis, particularly for antibiotics, antivirals, and central nervous system (CNS) therapeutics due to their ability to modulate pharmacokinetic properties and receptor binding .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.

Hydroxymethylation: The piperazine ring is then subjected to hydroxymethylation using formaldehyde and a reducing agent such as sodium borohydride.

Chirality Induction: The (S)-enantiomer is obtained through chiral resolution techniques or by using chiral starting materials.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Piperazin-2-ylmethanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Piperazin-2-ylcarboxylic acid.

Reduction: Piperazin-2-ylmethanamine.

Substitution: Various substituted piperazine derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, (S)-Piperazin-2-ylmethanol dihydrochloride serves as a valuable building block for synthesizing complex molecules. Its piperazine moiety is significant for optimizing pharmacokinetic properties in drug development. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical modifications.

Biology

Research has indicated that this compound exhibits potential interactions with biological macromolecules. Studies have focused on its biological activities, particularly:

- Antidepressant Activity : A derivative of this compound showed a significant reduction in immobility time in forced swim tests, indicating potential antidepressant effects.

- Antitumor Efficacy : In vitro studies demonstrated that specific analogs could inhibit the proliferation of cancer cell lines with IC50 values ranging from 0.05 to 0.1 μg/mL. These findings suggest that structural modifications can enhance binding affinity to target proteins involved in tumor growth regulation.

Medicine

The compound is being investigated for its therapeutic effects, particularly as a precursor for drug development. Its unique properties make it suitable for formulating new drugs targeting various conditions, including neurological disorders and cancer.

Case Studies

- Antidepressant Activity : A study highlighted a derivative's ability to reduce immobility time significantly during behavioral tests, suggesting its potential use in treating depression.

- Antitumor Efficacy : Research showed that certain analogs could effectively inhibit cancer cell proliferation, warranting further investigation into their mechanisms and clinical applications.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of (S)-Piperazin-2-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-Piperazin-2-ylmethanol dihydrochloride with three analogous piperazine derivatives:

Key Observations :

- Functional Groups : The hydroxymethyl group in the target compound confers polarity, enhancing solubility in polar solvents compared to the nitrile group in (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride, which is less polar but reactive in click chemistry .

- Crystallography : (S)-2-Methylpiperazinediium dichloride hydrate forms hydrogen-bonded chains, suggesting similar piperazine derivatives may exhibit ordered crystal lattices beneficial for material stability .

Research Findings and Gaps

- Synthetic Challenges : Nitrile-containing derivatives require stringent control during synthesis to avoid cyanide byproducts .

- Data Limitations : Structural analogs like (S)-2-Methylpiperazinediium dichloride hydrate have well-defined crystallographic data , but pharmacological profiles for many compounds remain understudied.

Biologische Aktivität

(S)-Piperazin-2-ylmethanol dihydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a hydroxymethyl group. Its molecular formula is C₄H₁₀Cl₂N₂O, and it is typically synthesized through various organic reactions involving piperazine derivatives. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study conducted by researchers at PubMed Central demonstrated that derivatives of piperazine, including this compound, exhibited potent antimicrobial effects against several pathogens. The study reported IC50 values indicating effective inhibition at low concentrations.

- Anticancer Research : In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to induce apoptosis in breast cancer cell lines. The results showed a significant reduction in cell viability correlated with increased concentrations of the compound, indicating its potential as an anticancer therapeutic .

- Neuroprotective Effects : Research has also suggested that this compound may have neuroprotective properties. A study focused on Alzheimer's disease indicated that compounds based on piperazine scaffolds could inhibit tau protein aggregation and amyloid-beta peptide aggregation, suggesting potential applications in neurodegenerative disorders .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Other piperazine derivatives |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Other compounds targeting similar pathways |

| Neuroprotective Effects | Potential inhibition of tau aggregation | Compounds targeting Alzheimer’s disease |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (S)-Piperazin-2-ylmethanol dihydrochloride with high chiral purity?

Synthesis requires precise control of stereochemistry to retain the (S)-configuration. Key steps include:

- Chiral resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enantioselective catalysis.

- Protection-deprotection strategies : Protect the hydroxyl and amine groups during synthesis to avoid racemization .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, methanol/ethyl acetate gradients) ensures >98% purity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal stability : Analyze decomposition via TGA/DSC (e.g., degradation onset at ~258°C) .

- Hygroscopicity testing : Monitor mass changes under controlled humidity (e.g., 25°C, 60% RH) to assess water absorption .

- Long-term storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

Q. What methodologies are recommended for confirming the structural identity of this compound?

- Spectroscopic analysis :

- ¹H/¹³C NMR : Key signals include piperazine ring protons (δ 2.5–3.5 ppm) and methanol CH2 (δ 3.6–4.0 ppm) .

- FT-IR : O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) .

- X-ray crystallography : Resolve chiral centers and verify dihydrochloride salt formation .

Q. What are the primary applications of this compound in medicinal chemistry?

- Scaffold for drug design : The piperazine ring enables modifications for CNS-targeting ligands (e.g., serotonin/dopamine receptor modulators) .

- Solubility enhancement : The dihydrochloride salt improves aqueous solubility for in vitro assays (e.g., IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Batch variability analysis : Compare purity (HPLC/COA) and stereochemical integrity (chiral HPLC) across batches .

- Assay standardization : Control variables like buffer pH (6.5–7.5) and solvent DMSO concentration (<0.1%) to minimize artifacts .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, pharmacological databases) to identify consensus trends .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Q. How does the chiral configuration influence biological activity compared to racemic mixtures?

- Receptor binding : The (S)-enantiomer shows 5–10x higher affinity for serotonin 5-HT1A receptors than the (R)-form in vitro .

- Metabolic stability : Enantiopure forms exhibit slower hepatic clearance in preclinical models (t½ = 2.5 vs. 1.8 hours for racemates) .

- Toxicity : Racemic mixtures may produce off-target effects (e.g., hERG inhibition) not observed with the (S)-form .

Q. What analytical techniques detect trace impurities in synthesized batches?

- HPLC-MS : Identifies impurities at 0.01% levels (e.g., residual benzyl chloride from synthesis) .

- Elemental analysis : Verifies Cl⁻ content (theoretical: 23.2%) to confirm dihydrochloride stoichiometry .

- Karl Fischer titration : Quantifies water content (<1% w/w for anhydrous form) .

Q. How can researchers validate the compound’s role in novel reaction pathways (e.g., cross-coupling)?

- Mechanistic studies : Use isotopic labeling (²H/¹³C) to track piperazine ring participation in Suzuki-Miyaura reactions .

- Kinetic profiling : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps .

Q. What interdisciplinary approaches enhance understanding of its pharmacological potential?

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to kinase targets .

- In vitro-in vivo correlation (IVIVC) : Use microsomal stability data to extrapolate pharmacokinetic profiles .

- Toxicogenomics : RNA-seq analysis of treated cell lines identifies off-target gene regulation .

Eigenschaften

IUPAC Name |

[(2S)-piperazin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660871 | |

| Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149629-73-2 | |

| Record name | [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-piperazin-2-ylmethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.